2'-Deoxycytidine-2'-13C
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Overview
Description
2’-Deoxycytidine-2’-13C is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This labeling allows for detailed studies of metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-2’-13C typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the cytosine base. The process can be complex and requires precise control of reaction conditions to ensure the correct placement of the isotope.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-2’-13C involves large-scale synthesis using advanced techniques such as isotope exchange reactions and enzymatic synthesis. These methods ensure high purity and yield, making the compound suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-2’-13C undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine, dihydro derivatives, and substituted cytosine compounds. These products are often used in further research to study DNA synthesis and repair mechanisms.
Scientific Research Applications
2’-Deoxycytidine-2’-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying DNA synthesis, repair, and replication processes.
Medicine: Utilized in the development of antiviral and anticancer therapies by understanding the incorporation and effects of nucleoside analogs.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-2’-13C involves its incorporation into DNA during replication. The carbon-13 label allows researchers to track its incorporation and study the effects on DNA synthesis and repair. Molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The unlabeled parent compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness
2’-Deoxycytidine-2’-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled and other labeled counterparts.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |
InChI Key |
CKTSBUTUHBMZGZ-SARLRRDISA-N |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.